2,5-Bis[2-(ethenyloxy)ethoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis[2-(ethenyloxy)ethoxy]benzaldehyde is an organic compound with the molecular formula C14H18O5. This compound is characterized by the presence of two ethenyloxyethoxy groups attached to a benzaldehyde core. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[2-(ethenyloxy)ethoxy]benzaldehyde typically involves the reaction of 2,5-dihydroxybenzaldehyde with ethylene oxide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then further reacted with vinyl ether to yield the final product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters are common in industrial settings to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis[2-(ethenyloxy)ethoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The ethenyloxyethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can react with the ethenyloxyethoxy groups under mild conditions.
Major Products Formed
Oxidation: 2,5-Bis[2-(ethenyloxy)ethoxy]benzoic acid.
Reduction: 2,5-Bis[2-(ethenyloxy)ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Bis[2-(ethenyloxy)ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2,5-Bis[2-(ethenyloxy)ethoxy]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The ethenyloxyethoxy groups can also participate in interactions with other molecules, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(benzyloxy)benzaldehyde: Similar structure but with benzyloxy groups instead of ethenyloxyethoxy groups.
2,5-Dihydroxybenzaldehyde: Lacks the ethenyloxyethoxy groups.
2,5-Dimethoxybenzaldehyde: Contains methoxy groups instead of ethenyloxyethoxy groups
Uniqueness
2,5-Bis[2-(ethenyloxy)ethoxy]benzaldehyde is unique due to the presence of ethenyloxyethoxy groups, which impart distinct chemical properties and reactivity. These groups enhance the compound’s solubility in organic solvents and its ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
213273-98-4 |
---|---|
Molecular Formula |
C15H18O5 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
2,5-bis(2-ethenoxyethoxy)benzaldehyde |
InChI |
InChI=1S/C15H18O5/c1-3-17-7-9-19-14-5-6-15(13(11-14)12-16)20-10-8-18-4-2/h3-6,11-12H,1-2,7-10H2 |
InChI Key |
KEECVYOFVZMHLJ-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCOC1=CC(=C(C=C1)OCCOC=C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.